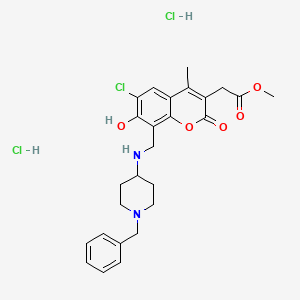![molecular formula C15H12INOS2 B12631909 N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide CAS No. 920505-78-8](/img/structure/B12631909.png)
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is a complex organic compound that features both benzothiophene and thiophene moieties. These heterocyclic structures are known for their significant roles in medicinal chemistry and material science due to their unique chemical properties and biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the benzothiophene and thiophene intermediates. One common method involves the Rh-catalyzed intramolecular heterocyclization of o-alkynyl-S-(methoxymethyl)thiophenols followed by the addition of isocyanates . Another method includes the intramolecular thioarylation of α-substituted (o-bromoaryl)thioacetamides .
Industrial Production Methods
Industrial production methods for such compounds often involve scalable reactions like Ullmann cross-coupling, which uses CuBr/1,10-Phen as a catalyst to couple 2-aminobenzothiophenes with esters of 3-carboxylic acids . These methods are optimized for high yield and purity, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Halogenation and nitration are common substitution reactions for this compound, often using reagents like bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines.
Applications De Recherche Scientifique
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mécanisme D'action
The mechanism of action for N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide involves its interaction with specific molecular targets. For instance, compounds with benzothiophene rings are known to mimic tryptophan, allowing them to form pores in cell membranes, leading to cell death . This mechanism is particularly useful in antifungal and antibacterial applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sertaconazole: An antifungal agent with a benzothiophene ring.
Raloxifene: Used in the treatment of breast cancer, also contains a benzothiophene moiety.
Zileuton: An anti-inflammatory drug with a similar structure.
Uniqueness
N-[2-(1-Benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide is unique due to its combination of benzothiophene and thiophene rings, which confer distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and enhances its potential as a versatile compound in various scientific applications.
Propriétés
Numéro CAS |
920505-78-8 |
|---|---|
Formule moléculaire |
C15H12INOS2 |
Poids moléculaire |
413.3 g/mol |
Nom IUPAC |
N-[2-(1-benzothiophen-3-yl)ethyl]-3-iodothiophene-2-carboxamide |
InChI |
InChI=1S/C15H12INOS2/c16-12-6-8-19-14(12)15(18)17-7-5-10-9-20-13-4-2-1-3-11(10)13/h1-4,6,8-9H,5,7H2,(H,17,18) |
Clé InChI |
TYALGVVVMOGOAI-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=CS2)CCNC(=O)C3=C(C=CS3)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


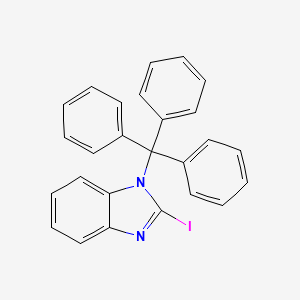
![9-Bromo-1-oxo-1,2-dihydrobenzo[h]isoquinoline-5-carbonitrile](/img/structure/B12631830.png)
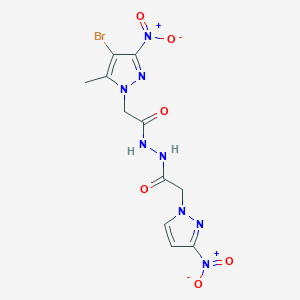

![2-amino-2-[5-[4-octoxy-3-(trifluoromethyl)phenyl]-1,3,4-thiadiazol-2-yl]propan-1-ol;2,2,2-trifluoroacetic acid](/img/structure/B12631839.png)
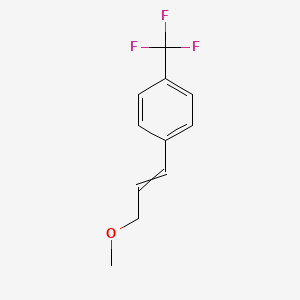

![N-[4-[[7-[2-(dimethylamino)ethylamino]-1,8-naphthyridin-4-yl]amino]phenyl]benzamide](/img/structure/B12631858.png)
![N-Naphthalen-1-yl-N'-{[(2S)-pyrrolidin-2-yl]methyl}thiourea](/img/structure/B12631862.png)
![6-{4-[(E)-(Phenylimino)methyl]phenoxy}hexan-1-ol](/img/structure/B12631868.png)
![1H-Pyrrolo[2,3-b]pyridine-2-carboxylic acid, 4-hydroxy-3-methyl-](/img/structure/B12631875.png)
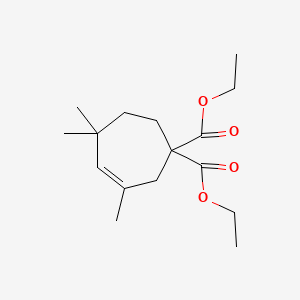
![4-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[2-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-1H-pyrazole-5-carboxylic acid](/img/structure/B12631883.png)
